tert-Butyl 3-((5-bromo-2-cyanophenoxy)methyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((5-bromo-2-cyanophenoxy)methyl)azetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a bromine atom, a cyano group, and an azetidine ring
Preparation Methods
The synthesis of tert-Butyl 3-((5-bromo-2-cyanophenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 5-bromo-2-cyanophenol with tert-butyl 3-azetidinecarboxylate in the presence of a suitable base and solvent. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
tert-Butyl 3-((5-bromo-2-cyanophenoxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the phenoxy group can be oxidized to a quinone.
Hydrolysis: The tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents for these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation .
Scientific Research Applications
tert-Butyl 3-((5-bromo-2-cyanophenoxy)methyl)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the construction of more complex molecules.
Biological Studies: Researchers use it to study the effects of azetidine derivatives on biological systems.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((5-bromo-2-cyanophenoxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyano group can participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-((5-bromo-2-cyanophenoxy)methyl)azetidine-1-carboxylate include:
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 4-((5-bromo-2-cyanophenoxy)methyl)piperidine-1-carboxylate
These compounds share structural similarities but differ in their specific functional groups and ring structures, which can lead to variations in their chemical reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl 3-[(5-bromo-2-cyanophenoxy)methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3/c1-16(2,3)22-15(20)19-8-11(9-19)10-21-14-6-13(17)5-4-12(14)7-18/h4-6,11H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCDMGLBSYRTSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=CC(=C2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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